

# VX-702 p38 $\alpha$ inhibition potency other MAPK inhibitors

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## Compound Focus: VX-702

CAS No.: 745833-23-2

Cat. No.: S548806

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## Comparative Profile of p38 $\alpha$ MAPK Inhibitors

The table below summarizes the key characteristics of several prominent p38 MAPK inhibitors for your quick comparison.

Inhibitor Name	Primary Target(s)	Reported IC <sub>50</sub> / Potency	Key Selectivity Notes	Example Research Context (from literature)
VX-702	p38 $\alpha$ MAPK	4 - 20 nM [1] [2] [3]	14-fold selective for p38 $\alpha$ over p38 $\beta$ [4] [5]	Rheumatoid Arthritis clinical trials; platelet storage lesion studies [1] [6]
Adezmapimod (SB203580)	p38 MAPK	0.3 - 0.5 $\mu$ M (in THP-1 cells) [7]	~10-fold less sensitive to SAPK3/SAPK4 [7]	Widely used as a reference inhibitor; induces mitophagy and autophagy [7]

Inhibitor Name	Primary Target(s)	Reported IC <sub>50</sub> / Potency	Key Selectivity Notes	Example Research Context (from literature)
<b>SB202190</b>	p38α/β MAPK	50 nM (p38α) / 100 nM (p38β) (cell-free) [7]	Potent against α and β isoforms [1] [7]	Used to investigate p38 roles; induces autophagy and heme oxygenase-1 [7]
<b>Doramapimod (BIRB 796)</b>	p38α/β/γ/δ (pan)	38 nM (p38α) / 65 nM (p38β) (cell-free) [7]	Binds p38α with Kd of 0.1 nM; >300-fold selective over JNK2 [7]	A pan-p38 inhibitor with a distinct binding mode [7]
<b>Ralimetinib (LY2228820)</b>	p38 MAPK	7 nM (cell-free) [7]	Does not alter p38 MAPK activation [7]	A novel, potent inhibitor; has reached Phase 1/2 clinical trials [7]
<b>PH-797804</b>	p38α	26 nM (cell- free) [7]	4-fold selective versus p38β; does not inhibit JNK2 [7]	A novel pyridinone inhibitor; Phase 2 trials [7]
<b>Neflamapimod (VX-745)</b>	p38α	10 nM [7]	22-fold selective versus p38β; no inhibition of p38γ [7]	Potent and selective p38α inhibitor [7]
<b>Losmapimod</b>	p38α/β	pKi = 8.1 (p38α) / 7.6 (p38β) [7]	Selective, orally active inhibitor [7]	Involved in cell differentiation, apoptosis, autophagy; Phase 3 trials [7]
<b>Skepinone-L</b>	p38α MAPK	5 nM [7]	Selective p38α-MAPK inhibitor [7]	A highly selective inhibitor [7]

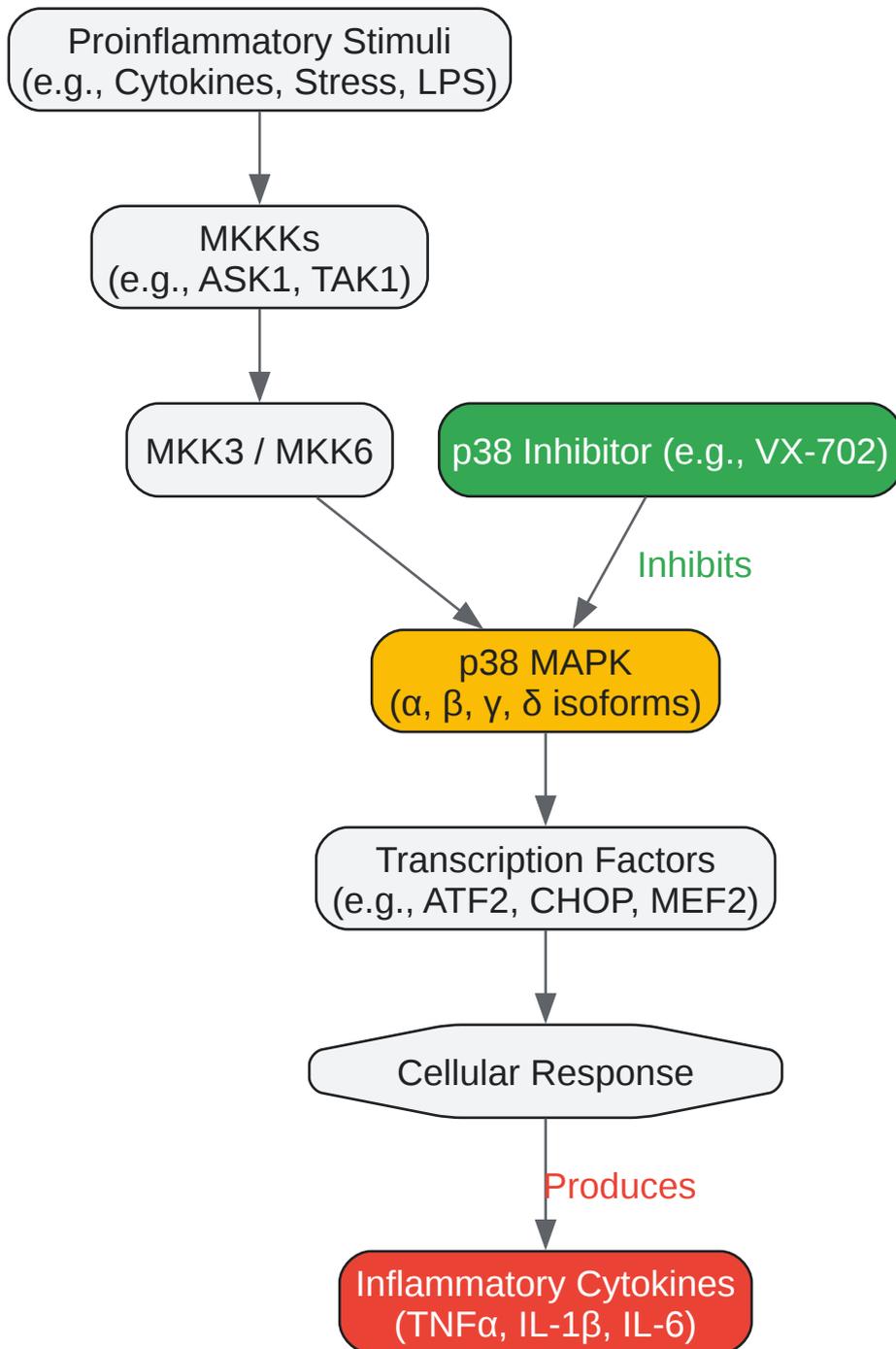
## Experimental Protocols for Key Findings

For researchers looking to replicate or understand the foundational data, here are methodologies from key studies citing these inhibitors.

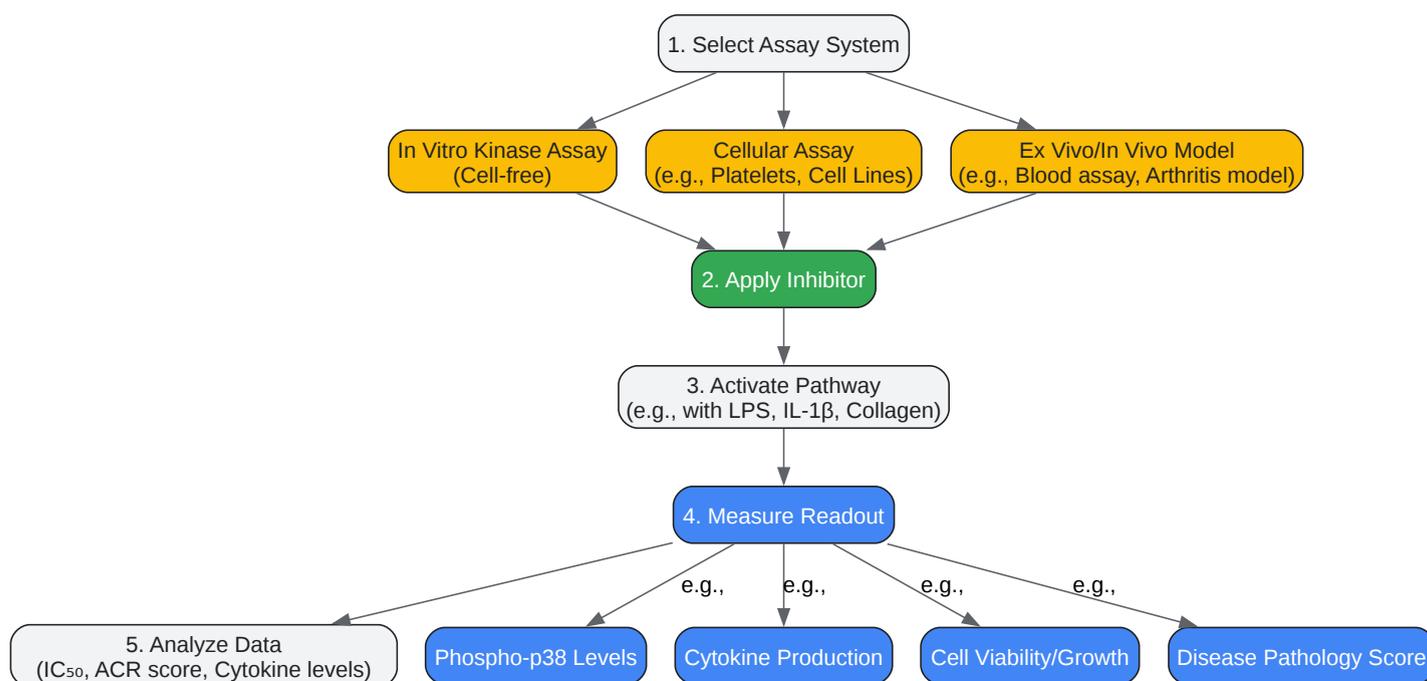
- **Cytokine Inhibition Assay (for VX-702)** [2] [3]:
  - **System:** An ex vivo human blood assay primed with Lipopolysaccharide (LPS).
  - **Treatment:** **VX-702** was applied in a dose-dependent manner.
  - **Measurement:** Production of pro-inflammatory cytokines (IL-6, IL-1 $\beta$ , TNF $\alpha$ ) was measured. The calculated IC<sub>50</sub> values were **59 ng/mL**, **122 ng/mL**, and **99 ng/mL**, respectively.
- **Platelet p38 Activation Assay (for VX-702)** [1] [2]:
  - **System:** Gel-filtered human platelets from healthy donors.
  - **Treatment:** Platelets were pre-incubated with **1  $\mu$ M VX-702**.
  - **Stimulation & Measurement:** p38 activation was induced by various agonists (thrombin, SFLLRN, etc.). **VX-702** completely or partially inhibited activation with an IC<sub>50</sub> range of **4 to 20 nM**. The study also confirmed that **VX-702** did not affect basal platelet aggregation.
- **In Vivo Efficacy Model (for VX-702)** [2] [3]:
  - **Model:** Mouse collagen-induced arthritis, a model for Rheumatoid Arthritis.
  - **Dosing:** **VX-702** was administered orally at **0.1 mg/kg** and **5 mg/kg**, twice daily.
  - **Evaluation:** The inhibitor's effect was measured by the percentage inhibition of wrist joint erosion and inflammation score. At 0.1 mg/kg, it was equivalent to methotrexate, and at 5 mg/kg, it matched the effect of prednisolone.

## The Role of p38 MAPK in Signaling and Research

To contextualize the use of these inhibitors, the diagram below outlines the core p38 MAPK signaling pathway and a general workflow for inhibitor testing.



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## Research Considerations and Clinical Context

When selecting an inhibitor for your research, consider these broader implications:

- **Clinical Setbacks:** It is important to note that despite strong preclinical data, several p38 inhibitors, including **VX-702**, showed **limited efficacy in Phase II clinical trials for Rheumatoid Arthritis** [6]. This highlights the complexity of targeting this pathway therapeutically.
- **Target vs. Chemotype:** The lack of efficacy and occurrence of toxicities (e.g., liver, skin) appear to be **target-based rather than compound-specific**, as multiple structurally unrelated p38 inhibitors

showed similar issues [6]. This suggests that systemic inhibition of p38 $\alpha$  may present fundamental challenges.

- **Pathway Complexity:** p38 $\alpha$  has a dual role; it drives pro-inflammatory gene expression but also activates feedback loops (e.g., via MSK1/MSK2) that help resolve inflammation. Its inhibition can therefore have unintended consequences [6].

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## References

1. - VX | CAS:479543-46-9 | 702 MAPK P , highly selective... 38  $\alpha$  inhibitor [biocrick.com]
2. VX-702 - Selective P38 MAPK Inhibitor [apexbt.com]
3. | CAS#:745833-23-2 | Chemsrvc VX 702 [chemsrc.com]
4. VX-702 | p38 MAPK inhibitor | Mechanism | Concentration [selleckchem.com]
5. VX-702 | p38 $\alpha$  MAPK Inhibitor [medchemexpress.com]
6. A multitude of kinases—Which are the best targets in treating ... [pmc.ncbi.nlm.nih.gov]
7. p38 MAPK Inhibitor Review [selleckchem.com]

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